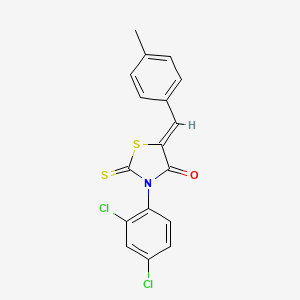

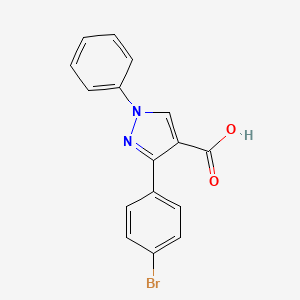

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

概要

説明

Pyrazole derivatives are important in various fields due to their diverse biological activities and applications in materials science. Their structure allows for significant variation in chemical modifications, making them versatile candidates for targeted synthesis and application development.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-diketones or similar carbonyl compounds. Specific methods and conditions vary, depending on the desired pyrazole's substituents and the starting materials' reactivity (Kasımoğulları et al., 2010). The functionalization of pyrazole carboxylic acids and their derivatives can be achieved through various reactions, offering a broad range of substituents to modify the core structure for desired properties and activities (Yıldırım & Kandemir, 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is critical for their chemical and physical properties. X-ray diffraction analysis is a common technique used to determine the precise structure of these compounds. The molecular geometry, including bond lengths, angles, and conformation, influences the compound's reactivity and interaction with other molecules (Singh et al., 2013).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including substitution, addition, and cyclization reactions, allowing for the introduction of different functional groups. These reactions are essential for synthesizing compounds with specific biological or physical properties. The reactivity of the pyrazole ring is significantly influenced by the nature and position of substituents on the ring (Demir et al., 2010).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure. Variations in the substituents can lead to significant differences in these properties, affecting the compound's application and handling (Tamer et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for understanding the behavior of pyrazole derivatives in chemical reactions and biological systems. These properties are influenced by the electron-donating or withdrawing nature of the substituents attached to the pyrazole ring (Kumarasinghe et al., 2009).

科学的研究の応用

Optical Nonlinearity and Potential NLO Material

A study investigated the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. It was found that these compounds exhibited significant nonlinearity, making them potential candidates for optical limiting applications. The study utilized spectroscopic methods and the open-aperture z-scan technique, identifying specific compounds with maximum nonlinearity (Chandrakantha et al., 2013).

Crystal Structure Analysis

Another study focused on the synthesis and crystal structure determination of various pyrazole compounds, including those structurally related to this compound. The structures were characterized using X-ray single crystal structure determination, revealing detailed insights into the molecular conformations and dihedral angles (Loh et al., 2013).

Functionalization Reactions

Research also delved into functionalization reactions involving pyrazole-3-carboxylic acid derivatives. These studies explored the reaction mechanisms and structural elucidation of the products, providing valuable information on the versatility and reactivity of compounds like this compound (Yıldırım & Kandemirli, 2006).

Ionization Constants and Medium Effects

An investigation into the ionization constants of some pyrazole carboxylic acids, including derivatives similar to this compound, was conducted. The study examined how structure and solvent affect acidity, using potentiometric titration methods (Alkan et al., 2009).

Antifungal Activity

Some research focused on synthesizing novel pyrazole-4-carboxylic acid amides and testing their antifungal activity against various phytopathogenic fungi. The study found significant antifungal properties in these compounds, indicating potential applications in agriculture or pharmaceuticals (Du et al., 2015).

Spectral and Theoretical Investigations

Combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives were conducted. This research included characterizing compounds through spectroscopic methods and theoretical calculations, providing insights into their chemical properties (Viveka et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromophenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

将来の方向性

作用機序

Target of Action

Pyrazoline derivatives, which share a similar structure, have been reported to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . A reduction in AChE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may influence the cholinergic pathway by modulating AChE activity . This could lead to an increase in acetylcholine levels at the synapse, affecting nerve signal transmission . Additionally, pyrazoline derivatives have been associated with the modulation of reactive oxygen species (ROS) . An increase in ROS can lead to oxidative stress, affecting various cellular components .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets AChE, it could lead to changes in nerve signal transmission, potentially affecting behavior and movement . If it modulates ROS, it could influence oxidative stress levels, potentially leading to cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron compounds, is influenced by mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAJKAHGYFKISS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386822 | |

| Record name | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5862-35-1 | |

| Record name | 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)

![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)

![{4-(3-methoxybenzyl)-1-[3-(2-thienyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5157287.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5157295.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5157302.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)

![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)

![ethyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5157334.png)

![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)